1-Benzyl-2-methylindole
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-2-methylindole and its derivatives has been explored through various methods. One approach involves the use of the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, which is modified at positions C-4 to C-7 with different moieties, such as chloro, methyl, or methoxy groups. Alkylation of the indole nitrogen with small alkyl groups like methyl or ethyl has also been performed, leading to the identification of potent antiproliferative agents . Another method includes the synthesis of benzo[f]isoindole-4,9-diones starting from the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, followed by CAN-mediated oxidation or alternative pathways involving spontaneous oxidation . Additionally, Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds has been used to synthesize diversely substituted benzo[a]carbazoles .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-methylindole derivatives has been analyzed through various studies. For instance, the crystal structure of a stable monosubstituted isoindole derivative, 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, revealed anti-parallel face-to-face stacking between isoindole rings, which contributes to the molecule's stability . This structural information is crucial for understanding the reactivity and potential interactions of these compounds.
Chemical Reactions Analysis
Chemical reactions involving 1-Benzyl-2-methylindole derivatives have been investigated, including the photocyclisation of styrylindoles to synthesize 11H-benzo[a]carbazole and its methyl derivatives . Additionally, 1-Methyl-2-cyanoindoles have been shown to react with aromatic aldehydes in acidic media to yield various indole derivatives, which can undergo further transformations such as halogen replacement or reduction to form tryptamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-2-methylindole derivatives are influenced by their molecular structure and the substituents present on the indole ring. For example, the presence of a benzyl group can significantly affect the compound's lipophilicity and potential biological activity. The synthesis of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs has demonstrated potent anti-proliferative activity against various human tumor cell lines, indicating the importance of the benzyl group in enhancing biological efficacy . The iodine-induced 1,3-dipolar cycloaddition reaction used to synthesize benzo[f]isoindole-1,3-dicarboxylates from quinones and N-substituted amino esters also highlights the reactivity of these compounds and their potential utility in constructing biologically active molecules .
Scientific Research Applications
Ozonation of Methylindole
- Kinetic Modeling and Intermediates Identification : A study by Benítez et al. (2015) investigated the ozonation of 3-methylindole, an emerging contaminant in aquatic environments. They determined the rate constants for ozonation reactions and identified the main degradation byproducts, proposing reaction mechanisms (Benítez et al., 2015).
Chemical Reactions of Methylindoles
- Oxidation and Reaction Mechanisms : Itahara et al. (1982) explored the autoxidation of 3-alkyl-2-methylindoles, resulting in selective oxidation of the 2-methyl group. They examined the reaction mechanism and the influence of solvents on product formation (Itahara et al., 1982).
- Degradation by Ionizing Radiation : Research by He et al. (2022) focused on the degradation of 3-methylindole using ionizing radiation technology. They analyzed factors influencing degradation efficiency and proposed a potential pathway based on identified intermediates (He et al., 2022).
- Rate Enhancement in Cycloaddition Reactions : A study by Benincori et al. (1998) investigated the reactions of N-methylindole with nitrile oxides and nitrilimines, noting a significant rate enhancement in the presence of Grignard reagents (Benincori et al., 1998).
Applications in Materials Science
- Electroreduction and Product Formation : Kariv-Miller et al. (1985) examined the electroreduction of 1-methylindole, noting regioselective product formation and discussing possible reduction mechanisms (Kariv-Miller et al., 1985).
- Indole Derivatives in Corrosion Inhibition : Ashhari and Sarabi (2015) investigated the effects of indole-3-carbaldehyde and 2-methylindole as corrosion inhibitors on mild steel, highlighting their effectiveness in different conditions (Ashhari & Sarabi, 2015).
Biomedical Research
- Anti-proliferative Activity Against Tumor Cell Lines : Madadi et al. (2014) synthesized aromatic substituted analogs of N-benzylindole and evaluated their anti-proliferative activity against various human tumor cell lines, identifying compounds with significant potency (Madadi et al., 2014).
Energy Storage Applications
- Hydrogenation and Dehydrogenation for Hydrogen Storage : Yang et al. (2018) reported on 1-methylindole as a candidate for liquid organic hydrogen carrier, exploring its hydrogenation and dehydrogenation for potential use in hydrogen storage applications (Yang et al., 2018).
Spectroscopic Studies
- Solvent Interactions and DFT Studies : Popoola (2018) conducted a spectroscopic study on 2- and 3-methylindole, examining their interactions with solvents and providing insights through molecular modeling and quantum chemical calculations (Popoola, 2018).
properties
IUPAC Name |
1-benzyl-2-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOTFHCABPNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391287 | |
Record name | 1-benzyl-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylindole | |
CAS RN |
17901-58-5 | |
Record name | 1-benzyl-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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